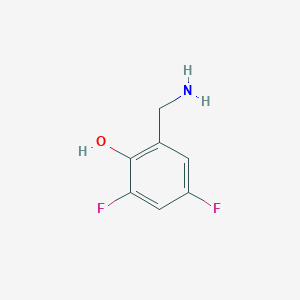![molecular formula C12H25N3O B15316995 N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B15316995.png)
N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound features a piperidine ring, which is a six-membered heterocyclic ring containing one nitrogen atom, and an aminoethyl group attached to the nitrogen atom of the piperidine ring. The presence of the 3-methylbutanamide moiety adds to its structural complexity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide typically involves the following steps:
Piperidine Derivative Formation: Piperidine is reacted with ethylene oxide to form 1-(2-aminoethyl)piperidin-4-ol.
Activation of the Piperidine Derivative: The hydroxyl group of 1-(2-aminoethyl)piperidin-4-ol is activated using a suitable reagent, such as thionyl chloride, to form 1-(2-aminoethyl)piperidin-4-yl chloride.
Amide Formation: The activated piperidine derivative is then reacted with 3-methylbutanoic acid or its derivatives to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Piperidine derivatives with oxo groups.
Reduction Products: Piperidine derivatives with amine groups.
Substitution Products: Substituted piperidine derivatives.
科学研究应用
N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Employed in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism by which N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
相似化合物的比较
N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide can be compared with other similar compounds, such as:
Piperidine Derivatives: Other piperidine derivatives with different substituents.
Amide Compounds: Other amides with varying alkyl or aryl groups.
Aminoethyl Compounds: Compounds containing aminoethyl groups attached to different heterocyclic rings.
These compounds may have similar or distinct biological activities and applications, highlighting the uniqueness of this compound.
属性
分子式 |
C12H25N3O |
|---|---|
分子量 |
227.35 g/mol |
IUPAC 名称 |
N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide |
InChI |
InChI=1S/C12H25N3O/c1-10(2)9-12(16)14-11-3-6-15(7-4-11)8-5-13/h10-11H,3-9,13H2,1-2H3,(H,14,16) |
InChI 键 |
QBYFYVMKBNXVBW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)NC1CCN(CC1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate](/img/structure/B15316912.png)

![N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamidehydrochloride](/img/structure/B15316923.png)


![4-chloro-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15316938.png)


![1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B15316951.png)




![N-[2-bromo-4-(trifluoromethoxy)phenyl]-N-[2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl]acetamide](/img/structure/B15316988.png)
